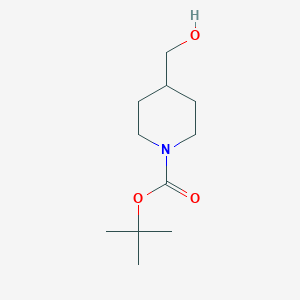

N-Boc-4-piperidinemethanol

Descripción general

Descripción

N-Boc-4-piperidinemethanol (CAS: 123855-51-6) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative with a hydroxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₂₁NO₃, and it has a molecular weight of 215.29 g/mol . The compound is widely used as a key intermediate in organic synthesis, particularly in pharmaceutical research. It also plays a role in the enantioselective synthesis of Nav1.7 inhibitor GDC-0310, where it participates in regioselective nucleophilic aromatic substitution (SNAr) reactions . Additionally, it exhibits acetylcholinesterase (AChE) inhibitory activity, making it relevant to Alzheimer’s disease research .

Métodos De Preparación

N-Boc-4-piperidinemethanol can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate. The synthetic route involves the following steps :

Reaction Setup: 4-piperidinemethanol is dissolved in dichloromethane, and di-tert-butyldicarbonate is added dropwise to the reaction flask in an ice bath.

Reaction Conditions: The mixture is stirred at room temperature overnight.

Quenching and Purification: The reaction solution is quenched by adding water, washed with saturated sodium bicarbonate solution, and purified to obtain a white powder of this compound.

Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

N-Boc-4-piperidinemethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions include N-Boc-4-piperidinecarboxaldehyde and N-Boc-4-piperidinecarboxylic acid .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

Fentanyl and Analogues:

N-Boc-4-piperidinemethanol serves as a precursor in the synthesis of fentanyl and its analogues. Fentanyl is a potent synthetic opioid, significantly stronger than morphine, and is used medically for pain management. The synthesis process typically involves reductive amination reactions where this compound is converted into various intermediates leading to the final fentanyl product .

Research Findings:

A study highlighted the use of this compound in synthesizing fentanyl haptens for vaccine research. The methodology involved using sodium triacetoxyborohydride (STAB) for reductive amination with aniline, demonstrating its versatility in producing complex pharmaceutical compounds .

Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies:

this compound is utilized in SAR studies to explore its derivatives' biological activity. For instance, research has shown that piperidine derivatives can act as inhibitors for specific enzymes, such as MenA in Mycobacterium tuberculosis. Modifications to the piperidine structure, including the N-Boc protection, have been crucial in enhancing potency and bioavailability .

Case Studies:

Recent studies have demonstrated that modifications to piperidine derivatives can lead to improved pharmacokinetic profiles and enhanced efficacy against bacterial strains. The use of this compound allows for systematic exploration of these derivatives, facilitating the development of new therapeutic agents .

Chemical Research Applications

Synthetic Intermediates:

this compound is often employed as an intermediate in various synthetic routes. It can be transformed into other useful compounds such as methyl 5-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-2-nitrobenzoate and N-Boc-4-piperidinecarboxaldehyde . These transformations are essential for researchers developing new chemical entities with potential pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of N-Boc-4-piperidinemethanol primarily involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amine functionality of piperidine, allowing selective reactions to occur at other functional groups. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to regenerate the free amine .

Comparación Con Compuestos Similares

The structural and functional versatility of N-Boc-4-piperidinemethanol can be better understood by comparing it to analogous Boc-protected piperidine derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Physicochemical Properties

- Hydrophobicity: The Boc group increases logP values across all analogs. This compound (logP ~1.5) is less hydrophobic than N-Boc-4-(4-carboxyphenyl)piperidine (logP ~2.8) due to the latter’s aromatic ring.

- Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogs like N-Boc-4-methylpiperidine.

Key Research Findings

- Kinase Inhibitor Synthesis: this compound-derived compounds show IC₅₀ values in the nanomolar range against PfCDPK4, with >100-fold selectivity over mammalian kinases .

- Drug Development : Its use in GDC-0310 synthesis highlights its role in achieving high enantiomeric purity (>99:1) via SN2 displacement .

- AChE Inhibition : Demonstrated IC₅₀ of 2.3 µM in Alzheimer’s disease models, comparable to rivastigmine but with improved synthetic accessibility .

Actividad Biológica

N-Boc-4-piperidinemethanol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its antifungal, anticancer, and other therapeutic activities supported by diverse research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, which enhances its stability and bioavailability. The molecular formula is , and it is often used as a precursor in the synthesis of biologically active compounds.

Antifungal Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antifungal activity. For instance, a study evaluated various synthesized compounds for their efficacy against different strains of Candida albicans and Cryptococcus neoformans. The results indicated that certain derivatives showed moderate antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.4 μg/mL against Cryptococcus neoformans .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| 3ac | C. albicans | 32 |

| 3ae | C. parapsilosis | 32 |

| 3cc | Cryptococcus neoformans | 0.4 |

| 1b | C. albicans | ≥64 |

Anticancer Activity

In addition to its antifungal properties, this compound has been investigated for its anticancer potential. A series of analogs derived from this compound were tested against various cancer cell lines, including central nervous system (CNS) cancers. One study reported that specific analogs exhibited notable inhibitory effects on cell proliferation in several cancer lines, with compound 1c showing the highest inhibition rates across multiple tests .

Table 2: Anticancer Activity of this compound Analogues

| Compound | Cancer Cell Line | % Growth Inhibition |

|---|---|---|

| 1c | SF-268 | 2.68 |

| 1c | SF-295 | 24.57 |

| 1c | U251 | 0.09 |

| 1b | U251 | 12.37 |

Other Biological Activities

Beyond antifungal and anticancer activities, this compound derivatives have shown promise in various other therapeutic areas:

- Anticholinesterase : Some derivatives have been reported to inhibit acetylcholinesterase, which could have implications for treating Alzheimer's disease.

- Anti-inflammatory : Compounds derived from this compound exhibited anti-inflammatory properties in preclinical models.

- Antimalarial : Research indicates potential activity against malaria parasites, although further studies are needed to confirm these effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-4-piperidinemethanol, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : A typical synthesis involves mesylation of 4-piperidinemethanol followed by Boc protection using tert-butoxycarbonyl anhydride in the presence of a base like Cs₂CO₃. Solvents such as DMF are used under controlled heating (e.g., 80°C) to improve yield . Optimization may include adjusting stoichiometry of reagents, reaction time, or solvent polarity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic methods are essential for characterizing this compound, and how do they address structural ambiguities?

- Methodological Answer : FT-IR confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹), while ¹H/¹³C NMR resolves structural ambiguities:

- ¹H NMR : Peaks for piperidine protons (δ 3.4–4.0 ppm) and tert-butyl group (δ 1.4 ppm).

- ¹³C NMR : Boc carbonyl at ~155 ppm and piperidine carbons (δ 25–50 ppm).

Discrepancies in integration ratios or unexpected shifts may indicate incomplete protection or impurities, requiring iterative solvent recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Waste must be segregated and treated by certified chemical disposal services to prevent environmental contamination. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of this compound's reactivity and molecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like acetylcholinesterase (AChE), guiding structure-activity relationship (SAR) analyses for Alzheimer’s drug design .

Q. What strategies resolve contradictions in NMR data interpretation for this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping piperidine protons) can be resolved using 2D techniques like COSY or HSQC. For diastereomeric mixtures, chiral derivatization or HPLC with a chiral stationary phase may distinguish enantiomers. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .

Q. How is this compound utilized in designing CNS-targeting compounds, and what pharmacokinetic challenges arise?

- Methodological Answer : The Boc group enhances lipophilicity, aiding blood-brain barrier (BBB) penetration in CNS drug candidates. However, metabolic instability (e.g., esterase-mediated cleavage) requires structural modifications, such as introducing fluorine substituents or stabilizing the piperidine ring via conformational restriction. In vivo pharmacokinetic studies (e.g., rat models) assess bioavailability and clearance rates .

Propiedades

IUPAC Name |

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEDVGRUGMPBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377291 | |

| Record name | N-Boc-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-51-6 | |

| Record name | N-Boc-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.